molecular formula C12H12O4 B13026235 3,4-Dimethoxy-6-methyl-2H-chromen-2-one

3,4-Dimethoxy-6-methyl-2H-chromen-2-one

Cat. No.: B13026235
M. Wt: 220.22 g/mol
InChI Key: XIOVABVNMBIEOC-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-6-methyl-2H-chromen-2-one is a derivative of coumarin, a class of naturally occurring compounds known for their diverse biological activities. Coumarins are widely found in nature, particularly in green plants, fungi, and bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-6-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions often include heating the mixture to around 100-150°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: It is being investigated for its potential use in developing new therapeutic agents for treating various diseases.

    Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to their death. The anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one
  • 4-Methyl-2H-chromen-2-one
  • 6-Methyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 3,4-Dimethoxy-6-methyl-2H-chromen-2-one stands out due to its unique substitution pattern on the coumarin ring. This specific arrangement of methoxy and methyl groups enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3,4-dimethoxy-6-methylchromen-2-one

InChI

InChI=1S/C12H12O4/c1-7-4-5-9-8(6-7)10(14-2)11(15-3)12(13)16-9/h4-6H,1-3H3

InChI Key

XIOVABVNMBIEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2OC)OC

Origin of Product

United States

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